Relacin
Description
Properties
IUPAC Name |
2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREXTMSNGTWUJT-YWPYICTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N9O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Synthesis Principles of Relacin and Its Analogues
Foundational Design: Relacin as a (p)ppGpp Analogue
The design of this compound is a strategic endeavor to create a molecule that can competitively inhibit the enzymes responsible for (p)ppGpp synthesis in bacteria, primarily RelA and Rel/Spo homologues. nih.gov This foundational design is rooted in the structural mimicry of the natural alarmones, incorporating a stable scaffold and modified linkages to achieve inhibitory action.
Derivation from 2′-Deoxyguanosine Scaffolding
At the core of this compound's structure is a 2′-deoxyguanosine scaffold. This choice provides a stable and recognizable framework that can effectively fit into the nucleotide-binding site of the target Rel enzymes. The absence of the 2'-hydroxyl group, a key feature of deoxyguanosine, is a critical design element. This modification is thought to contribute to the molecule's stability and prevent it from being recognized by other cellular machinery that might degrade it, a crucial aspect for a potential therapeutic agent.
Integration of Modified Linkages (e.g., Glycyl-Glycine Dipeptides, Carbamate (B1207046) Bridge)
A key innovation in the design of this compound is the replacement of the labile pyrophosphate moieties found at the 5′ and 3′ positions of (p)ppGpp with more stable chemical groups. nih.gov Specifically, glycyl-glycine dipeptides are attached to the 2'-deoxyguanosine (B1662781) scaffold via carbamate bridges. nih.gov This strategic substitution serves a dual purpose. Firstly, the carbamate linkage provides a stable connection that is resistant to enzymatic cleavage within the bacterial cell. Secondly, the glycyl-glycine dipeptides are designed to occupy the space normally taken by the pyrophosphate groups, thereby facilitating the binding of this compound to the active site of the Rel enzymes and exerting its inhibitory effect. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Following the initial design and synthesis of this compound, extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to its chemical structure influence its inhibitory potency. These studies are vital for optimizing the lead compound and developing more effective analogues.
Identification of Key Structural Determinants for Inhibitory Potency
Through the synthesis and evaluation of a series of this compound analogues, researchers have identified several key structural features that are critical for its inhibitory activity. The integrity of the 2'-deoxyguanosine core, the nature of the dipeptide side chains, and the carbamate linker have all been shown to play a role in the molecule's ability to inhibit Rel enzymes. For instance, alterations to the length or composition of the dipeptide chains can significantly impact the inhibitory concentration (IC50) of the resulting analogue.
Development and Evaluation of Advanced this compound Analogues
The insights gained from SAR studies have paved the way for the development of advanced this compound analogues with enhanced inhibitory potency. One notable example is a derivative referred to in the literature as compound 2d . nih.gov This analogue, which features a modification in the dipeptide moiety, has demonstrated significantly greater inhibitory activity against Rel proteins compared to the original this compound molecule. nih.gov
The table below presents a summary of the inhibitory activities of this compound and some of its key analogues against RelA from Escherichia coli and Rel/Spo from Deinococcus radiodurans, as reported in a study by Wexselblatt et al. (2013). nih.gov This data highlights the successful application of SAR principles in the development of more potent inhibitors.
| Compound | Modification from this compound | RelA (E. coli) IC50 (µM) | Rel/Spo (D. radiodurans) IC50 (µM) |
| This compound | - | ~250 | ~500 |
| Analogue 2a | Modified dipeptide | >1000 | >1000 |
| Analogue 2b | Modified dipeptide | ~500 | ~500 |
| Analogue 2c | Modified dipeptide | ~250 | ~250 |
| Analogue 2d | Modified dipeptide | ~125 | ~125 |
Note: The IC50 values are approximate and intended for comparative purposes based on the graphical data presented in the source publication. The data demonstrates the relative potency of the analogues.
The development of these advanced analogues underscores the importance of iterative design and testing in medicinal chemistry. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers are moving closer to a potent and specific inhibitor of the bacterial stringent response, a promising avenue for the development of new antibacterial therapies.
Mechanistic Elucidation of Relacin S Biological Activity
Direct Interaction with Rel Proteins: RelA and Rel/Spo Enzymes
Relacin exerts its inhibitory effect through direct interaction with bacterial Rel proteins, which are responsible for the synthesis of (p)ppGpp nih.gov. In Gram-negative bacteria like Escherichia coli, RelA is the primary (p)ppGpp synthetase, while SpoT is a bifunctional enzyme with both synthetase and hydrolase activity asm.orgasm.org. In most Gram-positive bacteria, a single bifunctional enzyme, often referred to as Rel or Rel/Spo, carries out both synthesis and hydrolysis of (p)ppGpp nih.govasm.org. This compound has been shown to inhibit both RelA and Rel/Spo proteins in vitro nih.gov.
Research findings indicate that this compound inhibits the (p)ppGpp synthesis activity of purified RelA from E. coli and Rel/Spo from Deinococcus radiodurans in a dose-dependent manner nih.gov. At higher concentrations, this compound can achieve significant inhibition of these enzymes nih.gov.
Specificity of Binding to the Synthetase Domain
Rel proteins, such as RelA and Rel/Spo, typically consist of two major domains: a catalytic domain at the N-terminus containing synthetase and hydrolase subdomains, and a regulatory domain at the C-terminus nih.govfrontiersin.orgoup.com. The synthetase domain is responsible for the production of (p)ppGpp oup.com.
This compound was designed based on the crystal structure of the Rel/Spo enzyme from Streptococcus equisimilis, suggesting a targeted approach towards the synthetase site nih.govnih.govfrontiersin.org. Modeling studies have indicated that this compound is likely to bind within the synthetase site, occupying a considerable volume and forming various hydrogen bonds and hydrophobic interactions nih.govnih.gov. This specific interaction with the synthetase domain provides a structural basis for this compound's inhibitory effect nih.gov. Further evidence for the specificity of this compound targeting Rel proteins comes from experiments where its effect was significantly reduced in Rel/Spo mutant cells nih.gov.
Competitive Inhibition Mechanisms of (p)ppGpp Synthesis
This compound functions as an inhibitor of (p)ppGpp synthesis by targeting the Rel proteins nih.gov. While some studies suggest a competitive inhibition mechanism, particularly in the context of (p)ppGpp analogues, the precise kinetic mechanism for this compound on all Rel proteins may vary nih.govresearchgate.net.
Enzyme kinetics analysis of certain (p)ppGpp analogues has indicated competitive inhibition of Rel synthetase activity nih.gov. Given this compound's structural similarity to (p)ppGpp, it is plausible that it competes with the natural substrates (ATP and GTP/GDP) for binding to the synthetase active site of Rel proteins nih.govbiosynth.com. This competition would directly impede the enzymatic reaction that produces (p)ppGpp.
Disruption of Alarmone Nucleotide Biosynthesis
The primary consequence of this compound's interaction with Rel proteins is the disruption of alarmone nucleotide biosynthesis, specifically the production of ppGpp and pppGpp nih.gov. These alarmones are crucial signaling molecules that regulate the stringent response, influencing a wide range of bacterial processes asm.orgasm.orgwikipedia.org.
Inhibition of Guanosine (B1672433) Tetraphosphate (B8577671) (ppGpp) Production
This compound has been shown to markedly reduce ppGpp production both in vitro and in living bacterial cells nih.gov. Studies using purified RelA and Rel/Spo enzymes demonstrated a dose-dependent decrease in the synthesis of labeled (p)ppGpp, including ppGpp, in the presence of increasing concentrations of this compound nih.gov.
In vivo experiments with Bacillus subtilis cells subjected to amino acid starvation showed that this compound significantly reduced the accumulation of (p)ppGpp nih.gov. This reduction in ppGpp levels directly impacts the activation of the stringent response.
Data from in vitro inhibition assays of RelA and Rel/Spo by this compound:
| Enzyme | Source Strain | Inhibition (%) at Highest this compound Concentration |
| RelA | Escherichia coli | ~100% |
| Rel/Spo | Deinococcus radiodurans | ~80% |
Table 1: In vitro inhibition of Rel proteins by this compound. nih.gov
Downstream Molecular Pathway Modulation in Bacterial Cells
The inhibition of (p)ppGpp synthesis by this compound leads to significant modulation of downstream molecular pathways in bacterial cells, particularly those regulated by the stringent response nih.govontosight.airesearchgate.netresearchgate.net. The stringent response orchestrates a global reprogramming of bacterial physiology to enhance survival under stress conditions asm.orgasm.orgwikipedia.org. By reducing (p)ppGpp levels, this compound disrupts this reprogramming.
One key downstream effect is the impact on intracellular GTP levels. ppGpp is known to inhibit enzymes involved in GTP biosynthesis, leading to a decrease in cellular GTP concentrations nih.govasm.org. Since GTP levels influence various developmental pathways, the reduction caused by this compound-mediated (p)ppGpp inhibition can affect processes like sporulation and biofilm formation nih.gov.
Research has shown that this compound treatment can lead to a sharp decrease in (p)ppGpp synthesis in vivo, which in turn influences intracellular GDP/GTP levels nih.gov. These altered nucleotide pools are known to determine the initiation of several pathways critical for bacterial long-term survival nih.gov. Consequently, this compound has been shown to impede processes such as entry into stationary phase, sporulation, and biofilm formation in Gram-positive bacteria nih.govasm.orgnih.govacs.org. For instance, this compound markedly disrupted the formation of multicellular biofilm communities and strongly perturbed spore formation in Bacillus subtilis nih.govnih.gov.
Furthermore, this compound treatment has been observed to increase the levels of Rel/Spo protein that remain associated with ribosomes in vitro nih.gov. This suggests that this compound might interfere with the dissociation of Rel/Spo from ribosomes, potentially reducing the pool of enzyme available for further (p)ppGpp synthesis nih.gov.
The disruption of these downstream pathways highlights how this compound's targeted inhibition of (p)ppGpp synthesis interferes with crucial bacterial survival strategies, positioning it as a compound with potential antibacterial properties nih.govasm.orgnih.gov.
Influence on Intracellular GTP Levels via Inosine (B1671953) Monophosphate Dehydrogenase
This compound's impact on bacterial cells includes a notable effect on intracellular guanosine triphosphate (GTP) levels. Research indicates that in vivo this compound activity leads to a sharp decrease in the synthesis of (p)ppGpp. nih.govplos.org This reduction in (p)ppGpp is significant because ppGpp is known to inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH). nih.govplos.org
IMPDH plays a critical role in cellular metabolism by catalyzing the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, converting inosine monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP), a precursor to GTP. nih.govontosight.airesearchgate.netresearchgate.netnih.gov Consequently, the inhibition of IMPDH by ppGpp directly impacts the cellular pool of GTP. nih.govplos.orgnih.govdrugbank.com By reducing (p)ppGpp levels, this compound indirectly mitigates the inhibition of IMPDH. However, studies have shown that this compound treatment results in a decrease in cellular GTP levels. nih.govplos.org This suggests a complex interplay where this compound's primary effect of reducing (p)ppGpp synthesis ultimately leads to altered GTP pools, influencing essential bacterial processes. The intracellular concentrations of GDP and GTP are known regulators for the initiation of various developmental pathways, including sporulation and biofilm formation, processes that are indeed affected by this compound. nih.govplos.org
Effects on Rel Protein-Ribosome Dissociation and Association Dynamics
This compound has been observed to influence the dynamic interaction between Rel proteins and ribosomes. Studies have demonstrated that treatment with this compound results in a significant decrease in the ability of Rel/Spo proteins to dissociate from ribosomes in vitro. nih.govplos.org This leads to increased levels of Rel/Spo proteins that remain bound, or "locked," onto the ribosomes. nih.gov
This altered dynamic suggests that the presence of this compound reduces the pool of free Rel protein molecules that would otherwise be available for the resynthesis of (p)ppGpp after dissociation from the ribosome. nih.gov Rel proteins, such as RelA and Rel/Spo, are responsible for synthesizing (p)ppGpp, and their activity is regulated, in part, by their association with ribosomes and the presence of deacylated tRNA in the ribosomal A-site. nih.govoup.comnih.gov While one report suggests that RelA synthesizes ppGpp after dissociating from the ribosome, the observed effect of this compound indicates a stabilization of the ribosome-bound state for Rel/Spo. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| This compound | 136264435 | nih.gov |
| Guanosine triphosphate (GTP) | 6830 | wikipedia.orgfishersci.canih.gov |
| Inosine Monophosphate Dehydrogenase (IMPDH) | N/A | Enzyme (Protein Target) |
| Rel protein (RelA/Rel/Spo) | N/A | Protein Family (RSH) / Protein Target |
| ppGpp (Guanosine tetraphosphate) | 1126 | |
| pppGpp (Guanosine pentaphosphate) | 135398634 | |
| Ribosome | N/A | Cellular Component |
| GDP (Guanosine diphosphate) | 6024 | |
| IMP (Inosine monophosphate) | 6035 | |
| XMP (Xanthosine 5′-monophosphate) | 10408 | |
| Merimepodib | 153241 | nih.gov |
Data Table: Influence of this compound on Rel Enzyme Activity
Based on the search results, this compound has been shown to inhibit the (p)ppGpp synthetase activity of RelA and Rel/Spo purified from Escherichia coli and Deinococcus radiodurans. plos.org The inhibition was dose-dependent. plos.org At the highest concentration tested, this compound inhibited the Rel enzymes from Gram-negative bacteria by approximately 100% and from Gram-positive bacteria by approximately 80%. nih.govplos.org
| Rel Enzyme Source | This compound Concentration | Inhibition of (p)ppGpp Synthesis |
| E. coli RelA | Increasing | Dose-dependent inhibition plos.org |
| D. radiodurans Rel/Spo | Increasing | Dose-dependent inhibition plos.org |
| E. coli RelA | Highest tested | ~100% inhibition nih.govplos.org |
| D. radiodurans Rel/Spo | Highest tested | ~80% inhibition nih.govplos.org |
Data Table: Effect of this compound on Rel/Spo-Ribosome Dissociation
Studies examining the interaction between Rel/Spo and purified ribosomes from D. radiodurans in the presence of increasing concentrations of this compound revealed that this compound inhibits the dissociation of Rel/Spo from the ribosome. nih.govresearchgate.net This was quantified by examining the relative amount of Rel/Spo molecules associated with 70S ribosomal complexes using Western blot analysis. nih.govresearchgate.net The presence of increasing levels of this compound led to an increase in the levels of Rel/Spo bound to the ribosomes. nih.gov
| This compound Concentration | Relative Amount of Rel/Spo Bound to Ribosomes |
| Increasing | Increased levels observed nih.gov |
Impact of Relacin on Bacterial Cellular Processes and Survival Strategies
Modulation of Bacterial Growth Kinetics and Viability
The presence of Relacin significantly alters the typical growth patterns of susceptible bacteria, particularly Gram-positive species. wikipedia.orgnih.gov
This compound has been shown to perturb the transition of bacteria from the exponential growth phase into the stationary phase. wikipedia.orgnih.govuni.lu In the presence of this compound, susceptible cells exhibit an extended logarithmic phase, failing to properly enter the stationary phase. wikipedia.orgnih.gov This phenomenon, observed in Gram-positive bacteria such as Bacillus subtilis and Group A streptococcus (GAS), indicates a disruption in the cellular signaling pathways that typically trigger the metabolic and physiological changes associated with stationary phase entry. wikipedia.orgnih.gov A similar perturbation in entering stationary phase was also noted for the extremely slow-growing bacterium Deinococcus radiodurans when treated with this compound. nih.gov
Data on this compound's effect on bacterial viability:
| Bacterium Species | This compound Concentration | Incubation Time | Viability (% of untreated control) | Source |
| Group A streptococcus | 2 mM | 24 hours | Largely reduced | nih.gov |
| Group A streptococcus | 2 mM | 48 hours | Further enhanced reduction | nih.gov |
| Bacillus subtilis | Increasing concentrations | 24 hours | Reduced (dose-dependent) | nih.gov |
| Deinococcus radiodurans | Not specified | 56 and 72 hours | Diminished | wikipedia.org |
Inhibition of Bacterial Developmental and Adaptive Phenotypes
This compound's impact extends to the inhibition of key bacterial developmental and adaptive processes that contribute to persistence and virulence. wikipedia.orgnih.govnih.govuni.lunih.govuni-freiburg.de
Sporulation is a critical survival strategy for certain Gram-positive bacteria, allowing them to form dormant, highly resistant spores in response to unfavorable environmental conditions. guidetoimmunopharmacology.org this compound has been shown to strongly perturb spore formation in sporulating Bacillus subtilis cells, regardless of the time of addition. wikipedia.orgnih.govnih.gov This inhibition of sporulation is also observed in the pathogenic bacterium Bacillus anthracis, the causative agent of anthrax. wikipedia.orgnih.govnih.gov By impeding sporulation, this compound disrupts a fundamental long-term survival mechanism in these important bacterial species. wikipedia.orgnih.gov
Biofilm formation is a common adaptive strategy employed by many bacteria to survive in diverse environments and resist antimicrobial agents. labsolu.ca this compound markedly disrupts the formation of multicellular biofilms. wikipedia.orgnih.govnih.gov In Bacillus subtilis, this compound inhibits both pellicle biofilm formation in liquid cultures and biofilm colony formation on solid medium. uni-freiburg.de Furthermore, this compound can cause the disintegration of existing B. subtilis biofilms and leads to reduced biofilm biomass. uni-freiburg.de Studies have also indicated promising results for this compound against Enterococcus faecalis and Staphylococcus aureus persisters, which are often found within biofilms. thegoodscentscompany.com While the search results primarily detail the effects on B. subtilis, the disruption of biofilm formation is a broader impact of this compound's activity. wikipedia.orgnih.govnih.gov Research on Mycobacterium smegmatis highlights the importance of (p)ppGpp in biofilm formation in mycobacteria, suggesting a potential target for this compound in these species as well, although direct experimental data for this compound on M. smegmatis biofilms was not explicitly detailed in the provided snippets. nih.govguidetopharmacology.org
Data on this compound's effect on Bacillus subtilis biofilm formation:
| Biofilm Type | This compound Concentration | Observation Time | Effect | Source |
| Pellicle biofilm (liquid) | Indicated concentrations | 3 days | Inhibition of formation | uni-freiburg.de |
| Biofilm colony (solid) | 1 mM | 24 hours | Inhibition of formation | uni-freiburg.de |
| Biofilm (liquid) | 1 mM | 3 days | Disintegration, Reduced biomass, Cell death | uni-freiburg.de |
Interspecies Specificity of this compound Activity
While this compound demonstrates potent activity against Gram-positive bacteria, its effectiveness can vary between different bacterial species, particularly between Gram-positive and Gram-negative bacteria. nih.govnih.govthegoodscentscompany.com this compound has been found to effectively perturb the switch into stationary phase and lead to bacterial death in several tested Gram-positive bacteria. wikipedia.orgnih.gov However, this compound did not affect the growth and survival of the Gram-negative bacterium Escherichia coli. wikipedia.org Interestingly, in vitro studies showed that this compound could effectively inhibit the RelA enzyme from E. coli, implying that differences in uptake or delivery of this compound into Gram-negative cells might contribute to the observed specificity. wikipedia.org This suggests that while the molecular target may be present in both groups, the cellular context and compound accessibility play a role in the interspecies specificity of this compound activity.
Advanced Research Methodologies and Experimental Approaches for Relacin Studies
Biochemical and Enzymatic Assays for Rel Protein Activity
At the core of understanding Relacin's function are in vitro assays that directly measure its influence on the enzymatic activity of Rel proteins, which are responsible for synthesizing the alarmone messengers (p)ppGpp. nih.gov
A primary method to determine this compound's inhibitory effect on Rel proteins is by measuring the synthesis of (p)ppGpp in a controlled in vitro environment. nih.gov This is often achieved using purified RelA or Rel/Spo enzymes and radioactively labeled precursors. researchgate.net Thin-layer chromatography (TLC) is a widely used technique to separate and quantify the synthesized (p)ppGpp. researchgate.netnih.govfrontiersin.org
In a typical assay, purified RelA from E. coli or Rel/Spo from D. radiodurans is incubated with the substrates GTP and radiolabeled ATP (e.g., α-³²P-GTP). nih.govresearchgate.net The reaction is carried out in the presence of varying concentrations of this compound. nih.gov The reaction products are then spotted onto a polyethyleneimine (PEI)-cellulose TLC plate and developed in a suitable solvent system, such as 1.5 M KH₂PO₄ (pH 3.4), to separate the nucleotides. nih.govfrontiersin.org The radiolabeled (p)ppGpp spots can be visualized by autoradiography and quantified. nih.gov
Studies have demonstrated that this compound inhibits the synthesis of both ppGpp and pppGpp by Rel proteins in a dose-dependent manner. nih.gov For instance, at higher concentrations, this compound has been shown to achieve nearly 100% inhibition of E. coli RelA and approximately 80% inhibition of D. radiodurans Rel/Spo. nih.gov
| Rel Protein Source | This compound Concentration (µM) | Inhibition of (p)ppGpp Synthesis (%) |
|---|---|---|
| E. coli RelA | 100 | ~80% |
| E. coli RelA | 500 | ~100% |
| D. radiodurans Rel/Spo | 100 | ~60% |
| D. radiodurans Rel/Spo | 500 | ~80% |
To further characterize the inhibitory mechanism of this compound, enzyme kinetic studies are performed with purified Rel proteins. asm.org These studies help to determine key kinetic parameters and provide insights into the mode of inhibition. By measuring the initial reaction velocities at various substrate (GTP and ATP) and inhibitor (this compound) concentrations, researchers can elucidate whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Kinetic analyses have revealed that this compound effectively inhibits the synthetase activity of Rel proteins. asm.org For example, the IC₅₀ (the concentration of an inhibitor where the response is reduced by half) of this compound for the Rel-mediated synthesis of (p)ppGpp in B. subtilis has been estimated to be around 200 µM. asm.org Such data is crucial for comparing the potency of this compound with other potential inhibitors and for guiding the development of more effective analogs. nih.gov
Cellular and Microbiological Assays for Phenotypic Characterization
To complement the in vitro biochemical data, a range of cellular and microbiological assays are employed to assess the physiological consequences of this compound treatment on bacteria. nih.gov These assays provide a broader understanding of how the inhibition of (p)ppGpp synthesis translates into observable changes in bacterial behavior and survival. nih.gov
A critical step in validating the in vitro findings is to monitor the levels of (p)ppGpp within living bacterial cells treated with this compound. nih.gov This is typically done by inducing the stringent response, for example, through amino acid starvation using an agent like serine hydroxamate (SHX), and then measuring the accumulation of (p)ppGpp. nih.gov
Bacterial cultures, such as Bacillus subtilis, are grown and then treated with this compound before the induction of amino acid starvation. nih.gov Cellular nucleotides are extracted and analyzed by techniques like thin-layer chromatography to quantify the levels of (p)ppGpp. nih.gov These in vivo experiments have confirmed that this compound markedly reduces the production of (p)ppGpp in Gram-positive bacteria. nih.gov Interestingly, the effect is less pronounced in Gram-negative bacteria like E. coli, which is likely due to differences in cell wall permeability that prevent this compound from reaching its intracellular target. nih.gov
| Treatment Condition | Relative (p)ppGpp Level (%) |
|---|---|
| Untreated Control | 100 |
| This compound (100 µM) | ~50 |
| This compound (500 µM) | ~20 |
| This compound (1 mM) | <10 |
The impact of this compound on bacterial growth and survival is assessed by monitoring growth curves and determining cell viability. nih.gov Bacterial cultures are grown in the presence of different concentrations of this compound, and the optical density (OD₆₀₀) is measured over time to generate growth curves. nih.gov Concurrently, cell viability can be determined by plating serial dilutions of the cultures and counting the colony-forming units (CFU). nih.gov
Studies have shown that in Gram-positive bacteria like B. subtilis, this compound treatment leads to an extended logarithmic growth phase and a failure to properly enter the stationary phase. nih.gov This is often followed by a significant reduction in cell viability. nih.gov For instance, after 24 hours of incubation with this compound, a dramatic decrease in the number of viable B. subtilis cells has been observed. nih.gov
This compound's effect on bacterial long-term survival strategies, such as biofilm formation and sporulation, is investigated using a combination of microscopic and spectrophotometric techniques. nih.gov
The inhibition of biofilm formation can be visualized by growing bacteria like B. subtilis in liquid standing cultures or on solid medium in the presence of this compound. nih.govresearchgate.net The resulting pellicles or colonies can be photographed to document the disruption of the typical biofilm architecture. nih.govresearchgate.net Confocal laser scanning microscopy can be employed to obtain detailed three-dimensional images of the biofilm structure, often using fluorescently labeled bacteria or stains that indicate cell viability. nih.govresearchgate.net Quantitative assessment of biofilm biomass can be performed by staining with crystal violet and measuring the absorbance. mdpi.com Research has shown that this compound inhibits biofilm formation in a dose-dependent manner and can even cause the disintegration of pre-formed biofilms. nih.govresearchgate.net
The effect of this compound on sporulation is quantified by inducing spore formation in bacteria like Bacillus subtilis and Bacillus anthracis and then measuring the number of heat-resistant spores. nih.gov This is a functional assay where the cultures are subjected to heat treatment that kills vegetative cells but not viable spores. nih.gov The surviving spores are then plated to determine their concentration. nih.gov Spectrophotometric methods can also be used to quantify sporulation by measuring changes in the optical density of the culture that correlate with spore formation. scielo.brresearchgate.netduke.edu this compound has been found to strongly perturb and inhibit spore formation, even when added at different time points during the sporulation process. nih.gov
Biophysical and Structural Biology Techniques
Biophysical and structural biology methods are fundamental to understanding how this compound interacts with its target enzymes, the RelA/Rel/Spo (RSH) proteins. These techniques provide insights at the atomic level, guiding the rational design of more potent analogs.
Computational Modeling and Molecular Docking for Ligand-Protein Interactions
Computational modeling has been a cornerstone in the study of this compound, particularly since its initial design was based on the crystal structure of the Rel/Spo protein from Streptococcus equisimilis. nih.gov Molecular docking simulations are used to predict the binding mode of this compound within the synthetase active site of Rel proteins.
These computational studies have revealed that this compound occupies a significant portion of the GDP binding pocket. nih.gov The model indicates that this compound establishes a network of hydrogen bonds and hydrophobic interactions with the enzyme, which is believed to contribute to a more efficient and stable binding compared to other known inhibitors. nih.gov The calculated binding energy for this compound with E. coli RelA has been determined to be -6.757 kcal/mol, providing a quantitative measure of this interaction. researchgate.net Further computational analyses on RelA from bacteria such as Pseudomonas aeruginosa and Vibrio vulnificus suggest that the binding pocket can exhibit fluctuations due to changes in key interacting amino acid residues, which could influence the binding interactions with ligands like this compound. researchgate.net
| Parameter | Finding | Significance | Source(s) |
|---|---|---|---|
| Binding Site | Occupies the GDP binding pocket of the Rel/Spo synthetase domain. | Confirms the intended target site and competitive inhibition mechanism. | nih.gov |
| Key Interactions | Forms a network of hydrogen bonds and hydrophobic interactions. | Explains the high-affinity binding and stability of the complex. | nih.gov |
| Binding Energy (E. coli RelA) | -6.757 kcal/mol | Provides a quantitative measure of binding affinity. | researchgate.net |
Structural Analysis of this compound-Bound Enzymes
The structural basis for this compound's inhibitory action has been inferred from the computational models of the this compound-Rel/Spo complex. nih.gov These models, based on the known crystal structure of the apoenzyme (the enzyme without its ligand), provide a putative structure of the bound state. The analysis suggests that this compound not only occupies the GDP binding site but also forms additional contacts within the active site that are not observed with the natural substrate. nih.gov This extensive interaction network is thought to be responsible for its potent inhibitory effect. While a solved crystal structure of a this compound-bound RSH enzyme has not been detailed in the reviewed literature, these predictive models are invaluable for understanding its mechanism and for the structure-activity relationship (SAR) studies of new analogs.
Genetic and Molecular Biology Approaches
To validate the findings from in vitro and computational studies, genetic and molecular biology techniques are essential. These approaches confirm that the effects of this compound observed in bacterial cultures are a direct result of its interaction with the intended target, the RelA/RSH enzymes.
Utilization of Rel/Spo and RelA Mutant Strains for Target Validation
A key strategy for target validation is the use of bacterial strains with genetic modifications in the target enzyme. researchgate.net Studies have utilized a Bacillus subtilis strain that lacks the Rel/Spo enzyme. When this mutant strain was exposed to this compound, the compound had a negligible effect on its survival, in stark contrast to the significant cell death observed in wild-type B. subtilis. nih.gov This finding provides strong genetic evidence that the Rel/Spo enzyme is the primary target of this compound in this organism. The inability of this compound to affect the mutant strain confirms that its antibacterial activity is dependent on the presence of a functional stringent response system. nih.gov
Ribosome-Independent Assay Systems for RelA Activity
The activity of RelA is typically activated on the ribosome in response to uncharged tRNA. To determine if this compound directly inhibits the enzyme's catalytic activity without the involvement of the ribosome, researchers have employed ribosome-independent assay systems. nih.gov One such system uses a constitutively active mutant of E. coli RelA, RelAC638F, which can synthesize (p)ppGpp without needing the ribosomal complex. nih.gov Experiments showed that this compound was equally effective at inhibiting this mutant protein. nih.gov This demonstrates a direct interaction between this compound and the RelA enzyme and confirms that this compound's inhibitory mechanism does not require the presence of the ribosome. nih.gov
| Approach | Experimental System | Key Finding | Conclusion | Source(s) |
|---|---|---|---|---|
| Target Deletion | B. subtilis strain lacking Rel/Spo | This compound had almost no effect on the viability of the mutant strain. | Confirms that Rel/Spo is the primary target of this compound in B. subtilis. | nih.gov |
| Ribosome-Independent Assay | Constitutively active E. coli RelA mutant (RelAC638F) | This compound effectively inhibited the (p)ppGpp synthesis activity of the mutant enzyme. | Demonstrates direct inhibition of the enzyme's catalytic site, independent of the ribosome. | nih.gov |
Synergistic Research Strategies
Exploring the synergistic potential of antibacterial compounds is a critical research avenue, especially in the context of combating antimicrobial resistance. nih.gov This involves combining the compound of interest with other therapeutic agents to enhance efficacy, overcome resistance, or reduce required dosages. For this compound, which targets bacterial long-term survival strategies like stationary phase, sporulation, and biofilm formation, combination therapies are a logical next step in its development. nih.govplos.org However, based on a review of the available scientific literature, specific studies detailing synergistic research strategies that combine this compound with other antibiotics or therapeutic agents have not been prominently published. Future research will likely focus on this area, investigating whether inhibiting the stringent response with this compound can re-sensitize resistant bacteria to traditional antibiotics or enhance their effects against persistent infections.
Evaluation of this compound in Combination with Other Antimicrobial Agents
The exploration of combination therapies is a cornerstone of advanced antimicrobial research, aiming to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistance. In the context of this compound, a novel compound that targets the bacterial stringent response, its evaluation in conjunction with other antimicrobial agents is a critical area of investigation. Research in this domain seeks to understand the nature of the interaction between this compound and co-administered agents, which can be synergistic, additive, or antagonistic.
One notable study investigated the efficacy of this compound in combination with sodium hypochlorite (B82951) (NaOCl) against Enterococcus faecalis biofilms. E. faecalis is a resilient pathogen often associated with persistent infections, and its ability to form biofilms contributes significantly to its antimicrobial resistance. This research demonstrated that pretreatment with this compound could significantly enhance the antimicrobial efficacy of NaOCl, even at lower concentrations of the latter.
The findings revealed that while this compound alone at 8 mM partially inhibited the growth of E. faecalis biofilms and fully inhibited it at 14 mM, its true potential was unlocked when used as a pretreatment for NaOCl. The combined treatment of 14 mM this compound followed by 0.05% NaOCl resulted in a significantly greater reduction in biofilm viability than NaOCl treatment alone. researchgate.net Specifically, this combination led to a 5.65 (±0.19) log reduction in the viability of the biofilm. researchgate.netnih.gov This synergistic effect is particularly valuable as it allows for the use of lower, less cytotoxic concentrations of NaOCl without compromising its potent antimicrobial action. researchgate.net
The mechanism behind this enhanced efficacy is thought to be linked to this compound's mode of action. Unlike traditional bactericidal agents, this compound inhibits bacterial growth and renders the cells more vulnerable to stress by targeting the RelA enzyme, which is crucial for the bacterial stringent response. researchgate.netnih.gov This response is a key survival strategy for bacteria under stressful conditions, including exposure to antimicrobial agents. By inhibiting this pathway, this compound weakens the bacteria's defenses, making them more susceptible to the killing effects of agents like NaOCl.
Further supporting this hypothesis, the study also examined a ΔrelA mutant strain of E. faecalis, which lacks the gene for the RelA enzyme. These mutant biofilms were found to be more susceptible to NaOCl treatment compared to the wild-type biofilms, mirroring the effect observed with this compound pretreatment. researchgate.net Importantly, the concentration of this compound shown to be effective in this combination (14 mM) was found to be non-toxic to host epithelial cells and fibroblasts, highlighting the potential for a safer treatment regimen. researchgate.netnih.gov
The data from this research underscores the promise of this compound as a component of combination antimicrobial therapy. By disrupting a key bacterial survival mechanism, this compound can potentiate the activity of other antimicrobial agents, potentially leading to more effective and safer treatment strategies for challenging biofilm-associated infections.
Research Findings on this compound and Sodium Hypochlorite Combination against E. faecalis Biofilms
| Treatment Group | Log Reduction in Biofilm Viability (mean ± SD) | Reference |
|---|---|---|
| This compound (14 mM) + NaOCl (0.05%) | 5.65 ± 0.19 | researchgate.netnih.gov |
Theoretical Implications and Future Research Directions
Relacin as a Chemical Probe for Fundamental Stringent Response Research
This compound's mechanism of action, specifically its ability to inhibit RelA and reduce (p)ppGpp production, positions it as a valuable chemical probe for studying the fundamental aspects of the stringent response in bacteria mdpi.comnih.gov. By using this compound, researchers can experimentally perturb the stringent response and observe the downstream effects on various cellular processes regulated by (p)ppGpp. This includes investigating its impact on DNA replication, transcription, translation, synthesis and degradation of lipids and phospholipids, transport of nucleobases, and synthesis of amino and fatty acids diva-portal.org.
Studies have shown that this compound inhibits Rel proteins in both Gram-negative and Gram-positive bacteria, albeit with varying efficacy nih.gov. For instance, it has been shown to inhibit RelA in vitro and reduce (p)ppGpp production in Bacillus subtilis cells in vivo nih.gov. This allows for the dissection of the specific roles of (p)ppGpp in different bacterial species and under various stress conditions. This compound can help elucidate how the stringent response contributes to processes like entry into stationary phase, sporulation, and biofilm formation nih.govresearchgate.net. By applying this compound, researchers can gain a deeper understanding of the regulatory networks controlled by (p)ppGpp and the molecular mechanisms by which bacteria adapt to challenging environments mdpi.com.
Strategies for Enhancing this compound's Cellular Permeability for In Vivo Applications
While this compound has demonstrated promising activity against certain bacteria, particularly Gram-positive species, its efficacy against Gram-negative bacteria can be limited due to challenges in penetrating their outer membrane frontiersin.org. Enhancing this compound's cellular permeability is a critical area for future research to broaden its potential for in vivo applications nih.govidrblab.net.
Strategies to improve the cellular uptake of compounds like this compound could involve chemical modifications to the molecule itself to increase lipophilicity or utilize active transport mechanisms acs.org. Another approach could be the development of delivery systems, such as nanoparticles or liposomes, that can encapsulate this compound and facilitate its passage across bacterial membranes google.com. Research into permeability enhancers, which can modulate the integrity of bacterial cell envelopes, might also offer avenues for improving this compound's access to intracellular targets researchgate.net. Studies on other compounds have explored tactics like reducing polarity, incorporating bulky side chains, or utilizing intramolecular hydrogen bonds to enhance permeability, although these can sometimes impact solubility acs.org. Further research is needed to determine if similar strategies or novel approaches can be successfully applied to this compound to improve its penetration into a wider range of bacterial pathogens for therapeutic use.
Elucidation of Potential Resistance Mechanisms to this compound
As with any antibacterial agent, the potential for bacteria to develop resistance mechanisms against this compound is a significant consideration for future research nih.govresearchgate.net. Understanding these mechanisms is crucial for anticipating and potentially mitigating the emergence of resistance.
Given that this compound targets RelA and the stringent response, potential resistance mechanisms could involve alterations in the relA gene or other genes involved in (p)ppGpp synthesis or hydrolysis that reduce this compound's binding affinity or effectiveness asm.org. Bacteria might also develop efflux pumps that actively transport this compound out of the cell, thereby lowering its intracellular concentration below therapeutic levels reactgroup.orgnih.gov. Another possibility is the development of bypass mechanisms that allow bacteria to activate stringent response-like pathways or compensate for the lack of (p)ppGpp through alternative regulatory networks stm-journal.ru. Research employing techniques such as genomic sequencing of this compound-resistant strains, efflux pump inhibitor studies, and transcriptomic analysis could help identify the specific genetic and molecular changes associated with resistance nih.govoup.com.
Broader Implications for Understanding Bacterial Persistence and Adaptation
This compound's impact on the stringent response has broader implications for understanding bacterial persistence and adaptation researchgate.netfrontiersin.org. The stringent response is known to play a crucial role in the formation of persister cells, a subpopulation of dormant bacteria that exhibit high tolerance to antibiotics without genetic resistance asm.orgfrontiersin.org. By inhibiting the stringent response with this compound, researchers can further investigate the molecular pathways that lead to the persister state and how these cells survive antibiotic treatment asm.org.
This compound's ability to disrupt bacterial long-term survival strategies like biofilm formation and sporulation also contributes to our understanding of how bacteria adapt to unfavorable conditions and establish chronic infections nih.govresearchgate.net. Studying bacterial responses to this compound can provide insights into the complex interplay between the stringent response, metabolic changes, and the development of phenotypic tolerance frontiersin.orgilsl.br. This knowledge can inform the development of novel strategies to combat persistent infections and overcome antibiotic tolerance, potentially by combining this compound with conventional antibiotics or other therapeutic agents researchgate.net.
Compound Information
| Compound Name | PubChem CID |
| This compound | 136264435 |
Q & A
Q. What is the primary biochemical mechanism through which Relacin exerts its antibacterial effects?
this compound targets the bacterial stringent response by inhibiting the synthesis of the alarmone ppGpp, a key regulator of stress survival. Methodologically, researchers can quantify ppGpp levels using high-performance liquid chromatography (HPLC) or Western blotting under varying this compound concentrations (e.g., 0.1–5 µM). Dose-dependent reductions in ppGpp, as shown in Figure B and C of , confirm this mechanism. Controls should include untreated bacterial cultures and strains with ppGpp synthesis knockouts .
Q. How should researchers design a pilot study to assess this compound’s efficacy in vitro?
A pilot study should include:
- Dose-response curves : Test this compound at concentrations spanning 0.1–10 µM to identify the half-maximal inhibitory concentration (IC50).
- Bacterial strains : Use wild-type and stringent response-deficient mutants (e.g., ΔrelA/spoT) to isolate target-specific effects.
- Endpoint assays : Measure ppGpp levels (HPLC), bacterial viability (CFU counts), and stress-response gene expression (qRT-PCR). Refer to for experimental validation and for data organization frameworks .
Q. What key methodologies are critical for validating this compound’s target specificity?
Combine orthogonal techniques:
- Biochemical assays : Direct ppGpp quantification via HPLC or thin-layer chromatography (TLC).
- Genetic validation : Compare this compound’s effects in wild-type vs. ΔrelA/spoT strains.
- Imaging : Use immunofluorescence (Figure D in ) to visualize intracellular ppGpp distribution. Ensure consistency across methods to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s pharmacokinetic properties?
- Systematic analysis : Use the FINER criteria ( ) to evaluate experimental feasibility and relevance. For instance, in vitro-to-in vivo extrapolation (IVIVE) models can reconcile discrepancies in bioavailability.
- Multi-omics integration : Pair transcriptomic data (e.g., RNA-seq of treated bacteria) with metabolomic profiling to identify compensatory pathways activated in vivo.
- Statistical rigor : Apply mixed-effects models ( ) to account for biological variability in animal studies .
Q. What strategies optimize experimental conditions for studying this compound’s long-term resistance development?
- Serial passage assays : Expose bacteria to sub-inhibitory this compound concentrations over 20–30 generations, monitoring MIC (minimum inhibitory concentration) shifts.
- Comparative genomics : Sequence resistant mutants to identify mutations in relA, spoT, or efflux pump regulators.
- Chequerboard assays : Test this compound in combination with standard antibiotics to assess synergy and resistance mitigation ( recommends multi-method approaches) .
Q. How can researchers validate this compound’s target engagement across heterogeneous bacterial populations?
- Single-cell analysis : Use microfluidics-coupled fluorescence microscopy to track ppGpp dynamics in individual cells.
- Flow cytometry : Quantify population heterogeneity in ppGpp levels post-treatment.
- Contradiction analysis : Apply qualitative frameworks ( ) to interpret outliers, such as ppGpp-independent survival mechanisms .
Methodological Best Practices
- Data reproducibility : Follow ’s guidelines for detailed experimental protocols, including reagent sources (e.g., this compound synthesis steps) and instrument calibration.
- Multi-disciplinary integration : Combine biochemical assays with computational modeling (e.g., molecular docking to predict this compound-ppGpp synthase interactions) as per ’s recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
